Product packaging for 5-(sec-Butoxy)-3-chloropyridazine(Cat. No.:CAS No. 1346698-34-7)

5-(sec-Butoxy)-3-chloropyridazine

Cat. No.: B15070798
CAS No.: 1346698-34-7
M. Wt: 186.64 g/mol
InChI Key: QVLMBFLKBRBWBT-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyridazine (B1198779) Chemistry Research

The journey of pyridazine chemistry began in 1886, when the eminent German chemist Emil Fischer first synthesized a substituted pyridazine. cymitquimica.com This discovery was a derivative of his work on the Fischer indole (B1671886) synthesis. cymitquimica.com A few years later, in 1895, the unsubstituted parent pyridazine was isolated by Carl Tauber. cymitquimica.com

Early research into pyridazines was met with challenges, primarily due to their rarity in nature. google.com However, the initial synthetic routes, such as the condensation of 1,4-diketones or 4-ketoacids with hydrazines, laid the groundwork for future exploration. google.com Over the past few decades, interest in pyridazine and its derivatives has surged, leading to the development of more sophisticated synthetic methodologies. These include the inverse-electron-demand Diels-Alder reaction, which offers a regioselective route to trisubstituted pyridazines.

Significance of Pyridazine Heterocycles in Modern Organic Synthesis

The pyridazine scaffold is a versatile building block in modern organic synthesis. Its unique electronic properties, stemming from the two adjacent nitrogen atoms, influence its reactivity and make it a valuable synthon for creating more complex molecules. The electron-withdrawing nature of the nitrogen atoms makes the carbon atoms in the ring susceptible to nucleophilic attack, a feature that is extensively utilized in synthetic chemistry.

The presence of the pyridazine core can also impart desirable physicochemical properties to a molecule, such as increased water solubility and a high dipole moment, which can enhance interactions with biological targets. lookchem.com This has led to the incorporation of the pyridazine moiety into a wide array of compounds with potential applications in materials science and medicinal chemistry.

Overview of Pyridazine Derivatives in Academic Inquiry

The academic interest in pyridazine derivatives is broad and varied, largely driven by their diverse biological activities. The pyridazine nucleus is a key component in many biologically active substances. A wide range of pyridazine derivatives have been synthesized and evaluated for their potential therapeutic applications.

For instance, certain pyridazine derivatives have been investigated for their anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. The structural diversity of these derivatives allows for fine-tuning of their biological activity through targeted modifications of the pyridazine ring. The table below provides a glimpse into the areas of academic inquiry for various pyridazine derivatives.

Derivative ClassArea of Academic Inquiry
AminopyridazinesMedicinal Chemistry, Nootropic Agents
PyridazinonesCardiovascular Drugs, Anticancer Agents
Pyrido[2,3-d]pyridazinesAnti-inflammatory Agents (COX-1/COX-2 inhibitors)
Fused PyridazinesOrganic Semiconductors, Materials Science

Research Context of 5-(sec-Butoxy)-3-chloropyridazine within the Pyridazine Chemical Space

While extensive research has been conducted on the broader family of pyridazines, specific, in-depth public research on This compound is limited. It is primarily recognized as a versatile small molecule scaffold and a synthetic intermediate available from commercial suppliers. cymitquimica.com Its research context is therefore largely inferred from its structure and the well-established reactivity of related compounds.

The key structural features of this compound are the chloro-substituent at the 3-position and the sec-butoxy group at the 5-position of the pyridazine ring. The chlorine atom is a good leaving group, making the 3-position susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at this position, enabling the synthesis of a library of novel pyridazine derivatives.

The sec-butoxy group, an ether linkage, is generally stable under many reaction conditions. Its presence can influence the solubility and lipophilicity of the molecule, which are important parameters in drug design. The table below summarizes the available data for this compound.

PropertyValue
Chemical Name This compound
CAS Number 1346698-34-7
Molecular Formula C₈H₁₁ClN₂O
Molecular Weight 186.64 g/mol
Appearance Liquid (general description)

Given its structure, this compound is likely utilized as a building block in multi-step synthetic sequences. Researchers in medicinal and materials chemistry would see this compound as a valuable starting material for creating more complex molecules with potentially interesting biological or physical properties. The strategic placement of the chloro and sec-butoxy groups offers a handle for further chemical modifications, placing it firmly within the realm of synthetic building blocks for academic and industrial research and development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11ClN2O B15070798 5-(sec-Butoxy)-3-chloropyridazine CAS No. 1346698-34-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1346698-34-7

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

5-butan-2-yloxy-3-chloropyridazine

InChI

InChI=1S/C8H11ClN2O/c1-3-6(2)12-7-4-8(9)11-10-5-7/h4-6H,3H2,1-2H3

InChI Key

QVLMBFLKBRBWBT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=CC(=NN=C1)Cl

Origin of Product

United States

Synthetic Methodologies for the Construction of 5 Sec Butoxy 3 Chloropyridazine and Analogous Pyridazine Structures

Strategies for Pyridazine (B1198779) Ring Formation

The foundational step in the synthesis of many pyridazine-containing compounds is the construction of the heterocyclic ring itself. Several robust methods have been developed for this purpose.

Cyclization Reactions Utilizing Dicarbonyl Precursors and Hydrazine (B178648)

A cornerstone in pyridazine synthesis is the condensation reaction between a 1,4-dicarbonyl compound and hydrazine or its derivatives. youtube.comchemtube3d.com This approach allows for the direct formation of the pyridazine ring. The nature of the dicarbonyl precursor dictates the substitution pattern of the resulting pyridazine. For instance, the use of maleic anhydride (B1165640) and its derivatives, when treated with hydrazine, leads to the formation of pyridazinones, which can be further functionalized. youtube.com The general scheme involves the initial formation of a dihydropyridazine (B8628806), which is subsequently oxidized to the aromatic pyridazine. chemtube3d.com

A typical reaction involves heating a 1,4-dicarbonyl compound with hydrazine hydrate, often in the presence of an acid catalyst like hydrochloric acid. youtube.com The versatility of this method allows for the use of both saturated and unsaturated dicarbonyl compounds to yield a variety of pyridazine cores.

[3+2] Dipolar Cycloaddition Reactions in Pyridazine Annulation

While less common for the direct formation of the six-membered pyridazine ring, [3+2] dipolar cycloaddition reactions are powerful tools for the synthesis of fused pyridazine systems and other nitrogen-containing heterocycles. These reactions typically involve the addition of a 1,3-dipole to a dipolarophile to construct a five-membered ring. However, subsequent transformations can lead to the formation of or annulation onto a pyridazine core. For example, multicomponent reactions involving azomethine ylides can lead to complex heterocyclic systems that may incorporate a pyridazine moiety. beilstein-journals.org

Base-Catalyzed Multicomponent Reactions for Pyridazine Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. Several MCRs have been developed for the synthesis of highly substituted pyridazine and pyridazinone derivatives. nih.govnih.govmdpi.comnih.govnih.gov These reactions often proceed under mild, base-catalyzed conditions and allow for the rapid generation of a library of compounds from simple starting materials.

A notable example is the copper-catalyzed multicomponent cyclization of aldehydes, hydrazines, and alkynyl esters, which regioselectively yields six-membered pyridazinones. nih.gov Another approach involves the one-pot, four-component condensation of aldehydes, hydrazine hydrate, an anhydride (like succinic or phthalic anhydride), and a 1,3-dicarbonyl compound, often facilitated by a recyclable catalyst. nih.gov

Functionalization and Derivatization Techniques on Pyridazine Scaffolds

Once the pyridazine ring is formed, further functionalization is often necessary to arrive at the desired target molecule. For a compound like 5-(sec-Butoxy)-3-chloropyridazine, this would involve the introduction of the chloro and sec-butoxy groups at the appropriate positions.

Nucleophilic Substitution Reactions on Chloropyridazine Precursors

A primary method for introducing alkoxy groups onto a pyridazine ring is through the nucleophilic aromatic substitution (SNAr) of a chloropyridazine precursor. For the synthesis of this compound, a logical starting material would be 3,5-dichloropyridazine. The reaction with a sec-butoxide (B8327801) salt would lead to the displacement of one of the chlorine atoms. The regioselectivity of this substitution can be influenced by the reaction conditions and the electronic nature of the pyridazine ring. Generally, such reactions are carried out in the presence of a base to generate the alkoxide in situ.

The reactivity of dichloropyridazines in SNAr reactions is well-documented, allowing for the sequential and regioselective introduction of various nucleophiles. researchgate.net For instance, treatment of a dichloropyridazine with an alcohol in the presence of a base like sodium hydroxide (B78521) or potassium carbonate is a common strategy. nih.gov

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These methods offer a high degree of control and functional group tolerance, making them suitable for the late-stage functionalization of complex molecules, including pyridazine derivatives. researchgate.netorganic-chemistry.orgyoutube.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide or triflate. nih.govnih.gov A 3-chloropyridazine (B74176) derivative could be coupled with an appropriate boronic acid to introduce a new substituent at the 3-position, or a pyridazinylboronic acid could be coupled with a partner. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. The efficiency of the coupling can be influenced by the choice of ligands on the palladium catalyst. nih.gov

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate. organic-chemistry.orgwikipedia.orgthermofisher.comuwindsor.ca This method is known for its tolerance of a wide range of functional groups. A 3-chloropyridazine could be coupled with an organostannane to introduce a new group at the 3-position. The reaction is catalyzed by a palladium complex, and additives like copper(I) iodide can sometimes accelerate the reaction. harvard.edu

Sonogashira Coupling: This reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org For a 3-chloropyridazine derivative, a Sonogashira coupling would allow for the introduction of an alkynyl group at the 3-position. scirp.orgresearchgate.netscirp.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

The following table summarizes the key palladium-catalyzed cross-coupling reactions applicable to the functionalization of chloropyridazine scaffolds.

Reaction Coupling Partners Catalyst System Typical Base
Suzuki-MiyauraOrganoboronic acid/ester + Aryl/vinyl halidePd(0) complex (e.g., Pd(PPh₃)₄), LigandK₂CO₃, Cs₂CO₃, K₃PO₄
StilleOrganostannane + Aryl/vinyl halidePd(0) complex (e.g., Pd(PPh₃)₄)Often not required
SonogashiraTerminal alkyne + Aryl/vinyl halidePd(0) complex, Cu(I) salt (e.g., CuI)Amine base (e.g., Et₃N)

Ortho-Metallation Strategies for Regioselective Functionalization

Directed ortho-metallation (DoM) has emerged as a powerful tool for the regioselective functionalization of pyridazine rings. This strategy relies on the use of a directing group to position a metalating agent at an adjacent site, enabling the introduction of a wide range of electrophiles. The regioselectivity of these reactions can be finely tuned by the choice of the metalating agent, Lewis acids, and the solvent system. researchgate.netnih.govresearchgate.netx-mol.comuni-muenchen.de

The use of sterically hindered metal-amide bases, such as those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP), has proven particularly effective for the functionalization of various (hetero)arenes. researchgate.net For instance, the combination of TMP-bases with magnesium or zinc has been successfully employed for the metalation of pyridazines. researchgate.netresearchgate.net The regioselectivity can be further influenced by the addition of Lewis acids like BF₃·OEt₂, which can trigger a regioselective magnesiation or zincation at different positions of the pyridazine ring. researchgate.netnih.govx-mol.comuni-muenchen.de Specifically, mono- or bidentate boron Lewis acids can direct the metalation to either the C3 (ortho) or C4 (meta) position. nih.govx-mol.comuni-muenchen.de

Recent studies have highlighted the utility of TMPZnCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl in improving the regioselectivity of pyridazine metalations. researchgate.net While the direct ortho-metallation of unsubstituted pyridazine can be challenging, the presence of directing groups significantly enhances the efficiency and selectivity of the process. For the synthesis of a molecule like this compound, a plausible strategy would involve the ortho-metallation of a pre-functionalized pyridazine precursor. For example, a 3-chloropyridazine derivative could be subjected to DoM directed by a suitable group at a different position, followed by the introduction of the sec-butoxy group or its precursor. The table below summarizes some directed metallation approaches on the pyridazine scaffold.

Pyridazine SubstrateReagent/ConditionsPosition of FunctionalizationReference
PyridazineTMPZnCl·LiCl / BF₃·OEt₂C3 (ortho) researchgate.netnih.gov
PyridazineBidentate diboroanthracene Lewis acid / TMPZnCl·LiClC4 (meta) researchgate.netresearchgate.net
3-PhenylpyridazineTMPLiOrtho to Phenyl group researchgate.net
3-ArylpyridazinesTMPMgCl·LiCl / BF₃·OEt₂Meta to Aryl group researchgate.net

C-H Activation and Direct Functionalization Approaches

Direct C-H activation has become an increasingly important strategy in organic synthesis, offering an atom-economical and efficient route to the functionalization of heterocyclic compounds like pyridazines. This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences.

The palladium-catalyzed direct C-H arylation of pyridines and other electron-deficient heteroarenes provides a blueprint for potential functionalization of the pyridazine core. nih.gov The regioselectivity of these reactions is often governed by the electronic properties of the C-H bonds and the nature of the substituents on the ring. nih.gov For instance, in 3-substituted pyridines, C4-arylation is often favored due to the increased acidity of the corresponding C-H bond. nih.gov This principle could be extrapolated to the pyridazine system for the synthesis of specifically substituted derivatives.

While direct C-H activation on the parent pyridazine ring can be challenging due to the electron-deficient nature of the heterocycle and potential catalyst deactivation by the nitrogen lone pairs, the presence of activating or directing groups can facilitate these transformations. rsc.org Research in this area is focused on developing novel catalytic systems that can overcome these challenges and enable selective C-H functionalization at various positions of the pyridazine ring. researchgate.netrsc.org

SubstrateCatalyst/ReagentsType of FunctionalizationKey FindingReference
3-NitropyridinePd(OAc)₂/P(n-Bu)Ad₂/Cs₂CO₃/PivOHC-4 ArylationPredictable regioselectivity based on electronic effects. nih.gov
Imidazo[1,2-b]pyridazinesPalladium catalystsC-Arylation, C-Benzylation, C-AlkylationDemonstrates the feasibility of C-H activation on fused pyridazine systems. researchgate.net
2-PhenylpyridinePd(OAc)₂ / Cu(OAc)₂ / CuBr₂ortho-CyanationChelation-assisted C-H activation. rsc.org

Grignard Reagent Mediated Reactions on Halogenated Pyridazines

Grignard reagents are versatile nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.comchemguide.co.uk In the context of pyridazine chemistry, their reaction with halogenated pyridazines, such as 3-chloropyridazine, is a key method for introducing alkyl or aryl substituents.

The synthesis of this compound could potentially involve a Grignard reaction in a multi-step sequence. For instance, a dihalopyridazine could first react with a sec-butoxy-containing nucleophile, followed by a Grignard-mediated coupling at the remaining halogenated position to introduce another substituent if desired. Alternatively, a Grignard reagent could be used to introduce the sec-butyl group onto a pyridazine ring already containing a chloro and a hydroxyl or alkoxy precursor group.

The reactivity of Grignard reagents with halogenated pyridazines can be influenced by the presence of other substituents and the reaction conditions. For the coupling of aryl Grignard reagents with aryl halides, nickel chloride in THF is an effective catalyst. wikipedia.org For alkyl halides, Gilman catalysts (lithium tetrachlorocuprate) are often employed. wikipedia.org These catalytic approaches, such as the Kumada-Corriu coupling, provide efficient access to substituted pyridazines. wikipedia.org

ReactantsCatalyst/ConditionsProduct TypeReaction TypeReference
Aryl Halide + Aryl Grignard ReagentNickel Chloride in THFBiarylKumada-Corriu Coupling wikipedia.org
Alkyl Halide + Grignard ReagentLithium tetrachlorocuprate (Gilman catalyst)Alkylated ProductKumada-Corriu Coupling wikipedia.org
Pyridinium Salt + Grignard ReagentCuTC / Chiral Ligand1,4-DihydropyridineCatalytic Asymmetric Addition nih.gov

Catalytic Systems in Pyridazine Synthesis

Catalysis plays a central role in the modern synthesis of pyridazines and their derivatives, enabling efficient and selective transformations. Various catalytic systems, involving transition metals, as well as organic and inorganic bases, are employed to construct and functionalize the pyridazine ring.

Ruthenium-Catalyzed Cyclization Reactions

Ruthenium-catalyzed reactions have been developed as a novel route for the synthesis of pyridine (B92270) rings, and these principles can be extended to pyridazine synthesis. researchgate.netnih.govnih.govorganic-chemistry.orgacs.org One notable method involves the ruthenium-catalyzed cycloisomerization of diynols to form α,β,γ,δ-unsaturated ketones or aldehydes. nih.govacs.org These intermediates can then be converted to 1-azatrienes, which undergo a 6π-electrocyclization and subsequent dehydration to afford pyridines with excellent regiocontrol. nih.govorganic-chemistry.orgacs.org This sequence demonstrates the power of ruthenium catalysis in building complex heterocyclic scaffolds from readily available starting materials. organic-chemistry.org While this specific example leads to pyridines, analogous strategies involving nitrogen-containing precursors could potentially be adapted for pyridazine synthesis.

Organic and Inorganic Base Catalysis

Organic and inorganic bases are fundamental components in many synthetic routes toward pyridazines. They can act as catalysts or stoichiometric reagents in condensation, cyclization, and functionalization reactions. For example, in the synthesis of certain chloropyridazine hybrids, potassium hydroxide in ethanol (B145695) is used to facilitate the final coupling step. nih.gov Similarly, potassium carbonate is employed in the refluxing isopropanol (B130326) for the synthesis of precursors. nih.gov

In transition metal-catalyzed cross-coupling reactions, bases such as cesium carbonate are crucial for the reaction to proceed, often playing a role in the reductive elimination step of the catalytic cycle. nih.gov The choice of base can significantly impact the reaction's efficiency and selectivity.

Transition Metal-Mediated Cyclizations and Cross-Couplings

Transition metal-mediated reactions are indispensable for the synthesis and functionalization of pyridazines. researchgate.netdntb.gov.uarsc.orgscilit.comacs.orgrsc.orgresearchgate.netresearchgate.netrsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Stille reactions, are widely used to form carbon-carbon and carbon-heteroatom bonds on the pyridazine ring. researchgate.netrsc.org These reactions typically involve the coupling of a halogenated pyridazine with a suitable organometallic or organoboron reagent. dntb.gov.uaresearchgate.net

For instance, the Suzuki-Miyaura coupling of a chloropyridazine with a boronic acid is a common method for introducing aryl or vinyl substituents. researchgate.net Similarly, Negishi coupling, which utilizes organozinc reagents, offers a versatile tool for C-C bond formation. rsc.org The development of new palladium precatalysts and ligands continues to improve the efficiency and scope of these reactions, allowing for the coupling of even challenging substrates like heteroaryl chlorides. dntb.gov.ua

Transition metal-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles also represent a powerful strategy for the de novo synthesis of pyridine rings, with potential applications for pyridazine analogues. scilit.comacs.orgrsc.orgresearchgate.net These reactions, often catalyzed by cobalt or ruthenium complexes, allow for the construction of the heterocyclic core with a high degree of control over the substitution pattern. rsc.orgresearchgate.net

Reaction TypeCatalyst/ReagentsSubstrate ExampleProduct TypeReference
Suzuki-Miyaura CouplingPalladium Catalyst, Base6-chloroimidazo[1,2-b]pyridazine + Thienylboronic acid6-thienylimidazo[1,2-b]pyridazine researchgate.net
Negishi CouplingNickel or Palladium CatalystDichloropyrazine + IodobenzenePhenyl-substituted pyrazine (B50134) rsc.org
[2+2+2] CycloadditionCobalt or Ruthenium ComplexesAlkynes + NitrilesSubstituted Pyridines rsc.orgresearchgate.net
Ruthenium-Catalyzed Cycloisomerization[CpRu(CH₃CN)₃]PF₆Propargyl diynolsSubstituted Pyridines nih.govorganic-chemistry.orgacs.org

Advanced Synthetic Protocols and Considerations

The synthesis of pyridazine derivatives has evolved significantly, moving beyond traditional condensation reactions to embrace modern technologies and principles of green chemistry. These advanced protocols offer enhanced reaction rates, improved yields, and access to novel chemical space, including chiral molecules.

Microwave-Assisted Organic Synthesis of Pyridazines

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. The application of microwave irradiation to the synthesis of pyridazines has been shown to dramatically reduce reaction times and, in some cases, improve product yields compared to conventional heating methods. This technique is particularly effective for reactions that are typically slow, such as cycloadditions and cross-coupling reactions.

One of the prominent applications of MAOS in pyridazine synthesis is in the inverse-electron-demand Diels-Alder reaction between 1,2,4,5-tetrazines and various dienophiles. For instance, the cycloaddition of acetylenes to 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine, which can take several days under reflux conditions, can be completed in a matter of hours or even minutes when heated with microwaves. rsc.orgacs.org This acceleration is attributed to the efficient and rapid heating of the reaction mixture by the microwaves.

Furthermore, microwave assistance has been successfully employed in the cyclocondensation of 1,4-dicarbonyl compounds with hydrazine to form the pyridazine ring. organic-chemistry.org This approach allows for the rapid generation of polysubstituted pyridazines, which are valuable scaffolds for combinatorial chemistry and drug discovery programs. The use of microwave heating can lead to higher yields and cleaner reaction profiles in shorter timeframes. For example, 3,4,6-trisubstituted pyridazines have been prepared through a microwave-assisted cyclocondensation of 1,4-diketones and hydrazine in the presence of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.org

The regioselective amination of dichloropyridazines is another area where MAOS has proven beneficial. The reaction of 3,6-dichloro-4-methyl-pyridazine with various amines can be carried out under solvent-free microwave conditions to selectively afford 5-methyl-pyridazin-3-amine derivatives in short reaction times. researchgate.net

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Pyridazines
Reaction TypeSubstratesConditions (Conventional)Conditions (Microwave)Yield (Conventional)Yield (Microwave)Reference
Diels-Alder3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine, 1-hexyneToluene, reflux, several daysDichloromethane, 150°C, 90 minLowNot specified rsc.orgacs.org
Cyclocondensation1,4-diketone, hydrazine hydrate, DDQAcetic acid, refluxAcetic acid, 120°C, 1.5 minNot specified60% organic-chemistry.org
Amination3,6-dichloro-4-methyl-pyridazine, amineHigh temperature, solvent120°C, 15 min, solvent-freeNot specifiedGood researchgate.net

This table provides a comparative overview of reaction conditions and outcomes for pyridazine synthesis, highlighting the advantages of microwave-assisted methods.

Chiral Synthesis of Pyridazine Derivatives

The development of synthetic methods to produce enantiomerically pure pyridazine derivatives is of significant interest, particularly for applications in medicinal chemistry where stereochemistry often plays a crucial role in biological activity. While the direct asymmetric synthesis of the pyridazine ring is still an emerging area, several strategies have been developed to access chiral pyridazine-containing molecules.

One approach involves the use of chiral auxiliaries to control the stereochemical outcome of a reaction. For example, chiral oxazolidines derived from 3-picoline have been utilized in the synthesis of chiral 1,4-dihydropyridines, which can then be converted to more complex chiral structures. rsc.org Although not directly leading to a pyridazine, this methodology demonstrates the potential of using chiral auxiliaries to introduce stereocenters that can be incorporated into heterocyclic systems.

Another strategy is the use of chiral catalysts in reactions that form or functionalize the pyridazine ring. An organocatalytic enantioselective approach has been developed for the synthesis of functionalized dihydropyridazines. This method employs a chiral secondary amine catalyst in the reaction of pyruvaldehyde 2-tosyl hydrazone with α,β-unsaturated aldehydes, proceeding through a cascade aza-Michael addition and intramolecular aldol (B89426) reaction to afford highly enantiopure dihydropyridazines. researchgate.net

Furthermore, the dearomatization of pyridazines using chiral catalysts offers a route to enantioenriched dihydropyridazine derivatives. A chiral copper hydride complex has been shown to catalyze the C-C bond-forming dearomatization of pyridazines, providing access to highly enantioenriched C4-functionalized heterocycles. rsc.org This method is notable for its direct application to the free heterocycle without the need for pre-activation.

The synthesis of chiral ligands incorporating a pyridazine or related diazine framework is another important area. These ligands can then be used in a variety of asymmetric catalytic transformations. For instance, chiral derivatives of tetra-2-pyridylpyrazine (TPPZ) have been synthesized from enantiomerically pure α-pinene. organic-chemistry.org

Table 2: Examples of Chiral Synthesis Strategies for Pyridazine Derivatives
StrategyKey Reagents/CatalystsProduct TypeKey FeaturesReference
Chiral AuxiliaryChiral oxazolidinesChiral 1,4-dihydropyridinesAuxiliary-controlled stereoselection rsc.org
OrganocatalysisChiral secondary amineEnantiopure dihydropyridazinesCascade reaction, high enantioselectivity researchgate.net
Asymmetric CatalysisChiral copper hydride complexEnantioenriched dihydropyridazinesDirect dearomatization of pyridazines rsc.org
Chiral Ligand Synthesis(-)-8-phenylmenthyl carbamateChiral pyrazine alkaloidsAuxiliary-directed Grignard addition nih.gov

This table summarizes various approaches to the synthesis of chiral pyridazine-containing molecules, highlighting the key reagents and features of each method.

Solvent-Free and Environmentally Conscious Synthetic Routes

In recent years, there has been a growing emphasis on developing synthetic methodologies that are more environmentally friendly. This includes the use of solvent-free reaction conditions, bio-based starting materials, and metal-free catalysts.

Solvent-free synthesis offers several advantages, including reduced waste generation, lower costs, and often simplified purification procedures. The synthesis of pyridazinones has been achieved under solvent-free conditions by grinding solid hydrazine with dicarbonyl compounds at ambient temperature. organic-chemistry.org This method is operationally simple, highly selective, and does not require any catalysts or additives, producing only water and carbon dioxide as byproducts.

The use of bio-based feedstocks is another important aspect of green chemistry. A sustainable route to produce pyridazine-based compounds has been reported starting from guaiacol (B22219) and succinic anhydride, both of which can be derived from biomass. mdpi.com The synthesis involves a Friedel-Crafts reaction followed by cyclization with hydrazine hydrate.

Metal-free catalytic systems are also gaining prominence as they avoid the environmental and economic issues associated with heavy metal catalysts. An aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines provides a highly regioselective and metal-free route to 6-aryl-pyridazin-3-amines under neutral conditions. organic-chemistry.org This method offers broad substrate scope and good functional group tolerance. Similarly, an unexpected C-C bond cleavage in the absence of a metal catalyst has been utilized for the synthesis of 3,6-diarylpyridazines from commercially available 1,3-dicarbonyl compounds and methyl ketones. organic-chemistry.org

Table 3: Environmentally Conscious Synthetic Routes to Pyridazines
ApproachKey FeaturesStarting MaterialsReaction ConditionsReference
Solvent-Free SynthesisGrinding, no catalyst, ambient temperatureSolid hydrazine, dicarbonyl compoundsSolid-state grinding organic-chemistry.org
Bio-based SynthesisUse of renewable feedstocksGuaiacol, succinic anhydrideFriedel-Crafts, cyclization mdpi.com
Metal-Free CatalysisAvoids heavy metal catalysts1,2,3-triazines, 1-propynylaminesNeutral, thermal conditions organic-chemistry.org
Metal-Free C-C CleavageUnexpected bond cleavage1,3-dicarbonyl compounds, methyl ketonesNo metal catalyst organic-chemistry.org

This table showcases various green and sustainable approaches for the synthesis of pyridazine derivatives, emphasizing their key features and reaction conditions.

Chemical Reactivity and Transformation Studies of 5 Sec Butoxy 3 Chloropyridazine and Pyridazine Derivatives

Reactivity Patterns of the Pyridazine (B1198779) Heterocycle

The arrangement of the two adjacent nitrogen atoms in the pyridazine ring profoundly impacts its electronic properties and, consequently, its chemical reactivity. The ring is significantly electron-deficient, which enhances its susceptibility to nucleophilic attack while diminishing its reactivity toward electrophiles. blumberginstitute.org

Investigations into Nucleophilic Aromatic Substitution (SNAr) on the Pyridazine Core

The electron-poor character of the pyridazine ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This reactivity is more pronounced than in pyridine (B92270). The attack of a nucleophile is favored at the carbon positions ortho and para to the ring nitrogens, as the negative charge of the intermediate (a Meisenheimer-like complex) can be effectively delocalized onto the electronegative nitrogen atoms. wur.nl

In the case of 3,5-disubstituted pyridazines like 5-(sec-Butoxy)-3-chloropyridazine, the positions available for SNAr are C-4 and C-6. The reaction proceeds via an addition-elimination mechanism, where a nucleophile adds to the ring, forming a tetrahedral intermediate, followed by the departure of a leaving group. wur.nl The presence of an electron-withdrawing group, such as the chloro substituent at C-3, further activates the ring for nucleophilic attack. Studies on related halopyrimidines and halopyrazines have shown that reactions with nucleophiles like potassium amide can lead to complex substitution patterns, including cine-substitution and ring-opening/ring-closure pathways (SN(ANRORC)). wur.nl

Exploration of Dearomatization Reactions in Pyridazine Chemistry

Dearomatization reactions transform flat aromatic compounds into three-dimensional structures, a valuable strategy for accessing novel chemical space in drug discovery. Pyridazines can undergo dearomatization through several pathways.

One notable method is the [4+2] cycloaddition. For instance, glycosyl furans can be converted into pyridazine C-nucleosides. This process involves a singlet oxygen [4+2] cycloaddition to the furan (B31954) ring, followed by reduction and cyclization with hydrazine (B178648) to form the pyridazine ring stereoselectively under mild, neutral conditions. nih.gov This one-pot procedure highlights a method for constructing the pyridazine core from acyclic or other heterocyclic precursors. nih.gov

Studies on Electrophilic Reactivity of Pyridazines

In stark contrast to their reactivity with nucleophiles, pyridazines are highly resistant to electrophilic aromatic substitution. The two deactivating nitrogen atoms reduce the electron density of the ring carbons and destabilize the positively charged intermediate (sigma complex) that would form upon electrophilic attack. Direct electrophilic substitution, such as nitration or halogenation, typically requires harsh conditions and often results in low yields.

Reactions Involving the sec-Butoxy Substituent on Pyridazine

The sec-butoxy group attached to the pyridazine ring at the C-5 position is an alkoxy substituent. The primary reactions involving this group are ether cleavage (O-dealkylation) and potential alkoxide exchange.

O-dealkylation is a common transformation used to unmask hydroxyl groups from ether protecting groups. acsgcipr.org This cleavage can be accomplished using various reagents, including strong protic acids (e.g., HBr, HI) or Lewis acids (e.g., BBr₃, AlCl₃). The mechanism typically involves protonation or coordination of the ether oxygen, followed by nucleophilic attack on the adjacent carbon of the alkyl group. In a metabolic context, O-dealkylation is often catalyzed by cytochrome P450 enzymes. nih.govnih.govresearchgate.net For this compound, treatment with a strong acid would likely lead to the formation of 5-hydroxy-3-chloropyridazine and a mixture of sec-butyl derivatives.

Additionally, alkoxide exchange reactions have been reported for alkoxy-substituted pyridazines. acs.org In the presence of another alkoxide, the sec-butoxy group could potentially be displaced to form a new ether derivative. This trans-etherification is a nucleophilic substitution at the carbon of the pyridazine ring.

Transformations and Derivatizations of the Chloro Substituent on Pyridazines

The chloro substituent at the C-3 position of this compound is a versatile handle for further molecular elaboration. As a good leaving group, it readily participates in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution: A wide variety of nucleophiles can displace the chloride ion. Reactions with amines (ammonia, primary, or secondary amines) can introduce amino groups, a common transformation in the synthesis of biologically active molecules. mdpi.commdpi.com Similarly, sulfur nucleophiles like thiophenols can be used to install thioether linkages. mdpi.com

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. organic-chemistry.org Chloropyridazines are effective substrates in these reactions, coupling with a diverse range of aryl- and heteroarylboronic acids. nih.govresearchgate.netresearchgate.net This reaction allows for the direct installation of various aromatic and heteroaromatic moieties at the C-3 position, providing a straightforward route to complex biaryl structures. The electron-deficient nature of the pyridazine ring facilitates the initial oxidative addition of the palladium catalyst to the carbon-chlorine bond. nih.gov

Table 1: Representative Transformations of the Chloro Substituent on Pyridazine Derivatives

Starting Material Reagent(s) Catalyst/Conditions Product Reaction Type Yield (%) Reference
3-Bromo-6-(thiophen-2-yl)pyridazine 5-Formylthiophene-2-boronic acid Pd(PPh₃)₄, Na₂CO₃, DME/EtOH/H₂O, 80 °C 3-((5-Formylthiophen-2-yl)-6-(thiophen-2-yl))pyridazine Suzuki-Miyaura Coupling 28 nih.gov
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one 4-Methoxyphenylboronic acid PdCl₂(PPh₃)₂, Na₂CO₃, Dioxane/H₂O, 110 °C 3-(4-Methoxyphenyl)-5-(pyrrolidin-1-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Suzuki-Miyaura Coupling 94 mdpi.com
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one Pyrrolidine DMF, 80 °C 5-(Pyrrolidin-1-yl)-3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Nucleophilic Substitution 96 mdpi.com
4,6-Dichloropyridazine-3-carboxylate t-Butyl ethyl malonate NaH, THF, 0 °C to rt Ethyl 2-(6-chloro-3-(methoxycarbonyl)pyridazin-4-yl)-2-cyanoacetate Nucleophilic Substitution - mdpi.com
4-Chloro-3-cyanocinnoline Acetylacetone K₂CO₃, DMF, 100 °C 3-(4-Acetyl-5-methyl-1H-pyrazol-1-yl)-4-chlorocinnoline Nucleophilic Substitution 38 mdpi.com

Oxidative and Reductive Transformations of Pyridazine Frameworks

The pyridazine ring can undergo both oxidative and reductive transformations, although the conditions required can be challenging.

Oxidative Transformations: The nitrogen atoms of the pyridazine ring can be oxidized to form N-oxides using oxidizing agents like peroxy acids. This modification can alter the electronic properties and reactivity of the ring, sometimes enabling reactions that are otherwise difficult. The pyridazine ring itself is generally resistant to oxidative degradation at the carbon atoms, but strong oxidizing agents under harsh conditions can lead to ring cleavage. blumberginstitute.org

Reductive Transformations: The pyridazine ring can be reduced, though this often requires catalytic hydrogenation under forcing conditions (high pressure and/or temperature) using catalysts like palladium, platinum, or nickel. youtube.comyoutube.com Depending on the conditions and catalyst, the reduction can yield dihydropyridazines or fully saturated hexahydropyridazines (piperidazines). Selective reduction of one double bond can be difficult to achieve. In some cases, reductive cyclization of a substituted pyridazine can be used to build fused ring systems. mdpi.com For a molecule like this compound, catalytic hydrogenation would likely also result in dehalogenation (replacement of the chloro group with hydrogen), a common side reaction in such reductions. nih.govnih.gov

Advanced Spectroscopic and Chromatographic Methods for the Characterization of 5 Sec Butoxy 3 Chloropyridazine and Pyridazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 5-(sec-Butoxy)-3-chloropyridazine, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridazine (B1198779) ring and the aliphatic protons of the sec-butoxy group.

The pyridazine ring protons, H-4 and H-6, are expected to appear as doublets due to coupling with each other. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the sec-butoxy group. Based on data for related compounds like 3-chloropyridazine (B74176) and various substituted pyridazines, the proton at the C-6 position is anticipated to be downfield compared to the proton at C-4 due to the deshielding effect of the adjacent nitrogen atom. nih.govuq.edu.au

The sec-butoxy group will present a more complex set of signals. The methine proton (-O-CH-) will appear as a multiplet due to coupling with the adjacent methyl and ethyl protons. The methylene (B1212753) protons (-CH₂-) will also be a multiplet, coupled with the methine and the terminal methyl protons. The two methyl groups of the sec-butoxy moiety will likely exhibit distinct signals, with one appearing as a doublet (coupled to the methine proton) and the other as a triplet (coupled to the methylene protons). The chemical shifts for these aliphatic protons are generally found in the upfield region of the spectrum. wisc.eduopenstax.org

Predicted ¹H NMR Data for this compound:

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-6 (pyridazine)~8.8 - 9.2d~2-3
H-4 (pyridazine)~7.4 - 7.8d~2-3
-O-CH- (sec-butoxy)~4.8 - 5.2m-
-CH₂- (sec-butoxy)~1.7 - 2.0m-
-CH₃ (doublet, sec-butoxy)~1.3 - 1.5d~6-7
-CH₃ (triplet, sec-butoxy)~0.9 - 1.1t~7-8

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal.

The chemical shifts of the pyridazine ring carbons are influenced by the substituents. The carbon atom bearing the chlorine (C-3) is expected to be significantly downfield. The carbon attached to the oxygen of the sec-butoxy group (C-5) will also be deshielded. The remaining pyridazine carbons (C-4 and C-6) will appear at chemical shifts typical for aromatic heterocyclic systems. oregonstate.eduopenstax.org

The carbons of the sec-butoxy group will resonate in the aliphatic region of the spectrum. The carbon directly bonded to the oxygen (-O-CH-) will be the most downfield of this group, followed by the methylene carbon (-CH₂-), and finally the two methyl carbons. nih.gov

Predicted ¹³C NMR Data for this compound:

Carbon AssignmentPredicted Chemical Shift (ppm)
C-5 (pyridazine)~160 - 165
C-3 (pyridazine)~150 - 155
C-6 (pyridazine)~135 - 140
C-4 (pyridazine)~115 - 120
-O-CH- (sec-butoxy)~75 - 80
-CH₂- (sec-butoxy)~28 - 32
-CH₃ (doublet, sec-butoxy)~18 - 22
-CH₃ (triplet, sec-butoxy)~9 - 12

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Quantitative Nuclear Magnetic Resonance (qNMR) for Analytical Assessment of Synthetic Products

Quantitative NMR (qNMR) is a powerful analytical method for determining the purity of organic compounds. nih.gov Unlike other chromatographic techniques, qNMR does not require a reference standard of the analyte itself. Instead, a certified internal standard with a known concentration is added to the sample. The purity of the analyte can be calculated by comparing the integral of a specific resonance of the analyte with the integral of a known resonance of the internal standard.

For the analytical assessment of this compound, a well-resolved signal in its ¹H NMR spectrum, preferably a singlet or a well-separated doublet, would be chosen for integration. An appropriate internal standard would be a compound with a simple ¹H NMR spectrum that does not overlap with the analyte's signals. The high accuracy and precision of qNMR make it a valuable tool for the quality control of synthetic products like pyridazine derivatives. nih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used for determining the molecular weight of a compound and for elucidating its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or five decimal places. This high accuracy allows for the determination of the elemental composition of a molecule, as the exact mass is unique to a specific chemical formula. For this compound (C₁₀H₁₃ClN₂O), HRMS would be used to confirm its elemental composition by comparing the experimentally measured accurate mass with the theoretically calculated mass. This is a critical step in confirming the identity of a newly synthesized compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, generating charged droplets from which ions are desorbed into the gas phase. This method typically produces protonated molecules [M+H]⁺, which allows for the direct determination of the molecular weight.

For this compound, ESI-MS would be expected to show a prominent ion corresponding to [M+H]⁺. The isotopic pattern of this ion would be characteristic of a molecule containing one chlorine atom, with the [M+H+2]⁺ peak having an intensity of approximately one-third of the [M+H]⁺ peak.

RapidFire Mass Spectrometry for Reaction Monitoring and Kinetic Analysis

The synthesis of this compound and its analogs often involves multi-step reaction sequences. To optimize these reactions and gain insights into their mechanisms, high-throughput analytical techniques are invaluable. RapidFire Mass Spectrometry (MS) has emerged as a powerful tool for the rapid analysis of reaction mixtures, enabling near real-time monitoring and kinetic studies. lcms.czyoutube.comyoutube.com

This technology utilizes a high-speed autosampler and an online solid-phase extraction (SPE) system to introduce samples directly into the mass spectrometer, bypassing traditional, time-consuming liquid chromatography steps. youtube.comyoutube.comchem-agilent.com This approach allows for sample analysis in a matter of seconds, a significant improvement over conventional LC-MS methods. lcms.cznih.gov For the synthesis of pyridazine derivatives, this means that a large number of reaction conditions, such as catalyst loading, temperature, and reactant concentrations, can be screened in a fraction of the time.

The ability to rapidly quench a reaction and analyze its composition allows for the detailed study of reaction kinetics. By plotting the concentration of reactants, intermediates, and products over time, chemists can determine reaction rates and orders, providing crucial information for process optimization. nih.gov For instance, in the synthesis of a pyridazine derivative, RapidFire MS can be used to monitor the consumption of the starting materials and the formation of the desired product, as well as any potential byproducts. This data is instrumental in understanding the reaction mechanism and identifying any potential bottlenecks or side reactions. nih.gov

A key advantage of RapidFire MS is its compatibility with a wide range of mass analyzers, including triple quadrupole (TQ) and time-of-flight (TOF) instruments. lcms.czyoutube.com This flexibility allows researchers to choose the most appropriate detector for their specific needs, whether it be for high-sensitivity quantification (TQ) or high-resolution mass analysis for structural confirmation (TOF).

Table 1: Comparison of Analytical Times for Reaction Monitoring Techniques

TechniqueTypical Analysis Time per SampleThroughput (Samples per 24 hours)
Thin-Layer Chromatography (TLC)5-15 minutesLow
High-Performance Liquid Chromatography (HPLC)10-30 minutesModerate
Ultra-Performance Liquid Chromatography (UPLC)1-5 minutesHigh
RapidFire Mass Spectrometry2-15 seconds lcms.czyoutube.comVery High (up to 35,000) lcms.czsepscience.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. colostate.educopbela.orgbellevuecollege.edu By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique "fingerprint" of a compound. copbela.orgweebly.com For this compound, IR spectroscopy is essential for confirming the presence of key structural features.

The IR spectrum of a pyridazine derivative will exhibit a series of characteristic absorption bands corresponding to the various vibrational modes of its functional groups. core.ac.ukresearchgate.net The pyridazine ring itself gives rise to a complex set of absorptions due to C-H stretching, C=C and C=N bond stretching, and ring breathing modes. core.ac.ukcdnsciencepub.comcdnsciencepub.com The positions of these bands can be influenced by the nature and position of substituents on the ring.

For this compound, specific absorptions would be expected for the sec-butoxy group, including C-H stretching vibrations of the alkyl chain (typically in the 2850-2960 cm⁻¹ region) and the C-O stretching vibration (around 1050-1150 cm⁻¹). pressbooks.publibretexts.org The presence of the chlorine atom attached to the pyridazine ring will also influence the vibrational modes of the ring, potentially shifting the positions of the ring-related absorptions. liberty.edu

By comparing the experimental IR spectrum of a synthesized sample to that of a known standard or to predicted spectra from computational models, chemists can confirm the identity of the compound and assess its purity. researchgate.net The absence of peaks corresponding to starting materials (e.g., an O-H stretch if a hydroxyl-pyridazine was a precursor) and the presence of all expected product peaks provide strong evidence for the successful synthesis of this compound.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Alkyl C-HStretching2850 - 2960 pressbooks.pub
C=N (in pyridazine ring)Stretching1550 - 1650
C=C (in pyridazine ring)Stretching1400 - 1600 mdpi.com
C-O (ether linkage)Stretching1050 - 1150 libretexts.org
C-ClStretching600 - 800

Chromatographic Separation and Detection Methods

Ultra-Performance Liquid Chromatography (UPLC) in Reaction Progress Monitoring

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. These advantages make UPLC an ideal technique for monitoring the progress of chemical reactions, including the synthesis of this compound.

By taking small aliquots from the reaction mixture at various time points and injecting them into the UPLC system, chemists can track the disappearance of starting materials and the appearance of the product. The high resolving power of UPLC allows for the separation of the desired product from unreacted starting materials, intermediates, and any byproducts that may have formed. sielc.comsielc.comhelixchrom.com

The use of a photodiode array (PDA) detector in conjunction with UPLC provides additional information by acquiring the UV-Vis spectrum of each eluting peak. This can aid in peak identification and purity assessment. For complex reaction mixtures, the speed of UPLC is particularly beneficial, allowing for rapid feedback on the reaction's progress and enabling timely adjustments to the reaction conditions if necessary.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. chimia.chnih.gov It is an indispensable tool for the comprehensive product profiling of reactions leading to this compound and other pyridazine derivatives. nih.govmdpi.comresearchgate.netscilit.comnih.govmdpi.comresearchgate.net

Following a synthesis, LC-MS is used to analyze the crude reaction mixture to identify the main product, as well as any impurities or byproducts. chimia.chnih.gov The liquid chromatograph, often a UPLC system for enhanced performance, separates the components of the mixture. Each separated component then enters the mass spectrometer, which provides a mass-to-charge ratio (m/z) for each molecule. This information is crucial for confirming the molecular weight of the desired product and for tentatively identifying unknown impurities. nih.gov

For the analysis of this compound, the mass spectrometer would be expected to detect the molecular ion corresponding to its chemical formula. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the product. researchgate.net

Furthermore, tandem mass spectrometry (MS/MS) can be employed to gain structural information about the separated components. chimia.ch In an MS/MS experiment, the molecular ion of interest is isolated and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern provides valuable clues about the structure of the molecule, helping to confirm the identity of this compound and to elucidate the structures of any unknown impurities. nih.govchimia.ch This detailed product profile is essential for ensuring the quality and purity of the final compound.

Table 3: LC-MS Data for a Hypothetical Synthesis of this compound

Retention Time (min)Observed m/zProposed IdentityNotes
2.5131.03-chloro-5-hydroxypyridazineUnreacted starting material
4.2201.07This compound Product
3.8235.1Dimeric byproductTentative identification based on mass

Computational Chemistry and Theoretical Investigations of 5 Sec Butoxy 3 Chloropyridazine and Pyridazine Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful tool for investigating the molecular and electronic structures of pyridazine (B1198779) derivatives. gsconlinepress.com It offers a viable alternative to costly and time-consuming experimental methods for predicting molecular structures, electronic properties, and reactivity. gsconlinepress.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and chemical reactivity of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability, with a larger gap suggesting higher stability and lower chemical reactivity. aimspress.com

DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p) or 6-31G*, are commonly employed to determine the electronic structure of pyridazine derivatives. gsconlinepress.comnih.gov For instance, studies on various pyridazine derivatives have shown that the introduction of different substituents can significantly alter the HOMO-LUMO energy gap. ijsr.net An analysis of dicyano pyridazine molecules revealed that the addition of cyano (CN) radicals leads to a decrease in the energy gap, which in turn enhances the molecules' conductivity and reactivity. ijsr.net

The molecular electrostatic potential (MEP) surface, another important aspect of electronic structure analysis, helps in identifying the sites for electrophilic and nucleophilic attack within a molecule. nih.gov

Table 1: Calculated HOMO-LUMO Energy Gaps for Selected Pyridazine Derivatives
MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)Methodology
6-hydroxy-3(2H)-pyridazinone (oxo-hydroxo isomer)-6.45-1.524.93B3LYP/6-311++G(d,p)
5-phenyl-6-ethyl-pyridazine-3-thione (PEPT)-5.87-1.893.98B3LYP/6-31G
5-phenyl-6-ethylpridazine-3-one (PEPO)-6.43-1.125.31B3LYP/6-31G

The conformation of a molecule plays a significant role in its physical and biological properties. For pyridazine derivatives, theoretical calculations are essential for determining the most stable conformations. The pyridazine ring itself possesses a significant dipole moment, the largest among the three diazine heterocycles (pyridazine, pyrimidine, and pyrazine). nih.gov This inherent polarity influences intermolecular interactions. nih.gov

DFT calculations have been used to obtain information on the conformation and dipole moments of various pyridazine derivatives. mdpi.com For a series of π-conjugated push-pull pyridazine derivatives, DFT calculations at the B3LYP/6-311G** level indicated that the planarity of the molecules is influenced by the nature of the substituents. mdpi.com The calculated dipole moments for these molecules were found to range from 4.3 to 8.9 Debye. mdpi.com Furthermore, semi-experimental equilibrium structures (reSE) for pyridazine have been determined with high precision by combining rotational spectroscopy data with high-level theoretical calculations. acs.org

Table 2: Calculated Dipole Moments for Pyridazine and Related Heterocycles
MoleculeDipole Moment (Debye)
Pyridazine4.22
Cinnoline4.53
Phthalazine4.86

Computational modeling is a powerful tool for elucidating reaction mechanisms and calculating the structures and energies of transition states. For pyridazine systems, these methods have been applied to understand various reactions, including cycloaddition reactions, which are fundamental for the synthesis of complex heterocyclic structures. mdpi.com

For example, the mechanism of the reaction between furandione and formic hydrazide to form pyridazine derivatives has been investigated by calculating the electronic properties and conformational parameters of reactants, transition states, and intermediates. researchgate.net Similarly, the synthesis of pyrrolo[1,2-b]pyridazine (B13699388) derivatives through [3+2] cycloaddition reactions of pyridazinium ylides has been studied computationally. mdpi.com These studies provide valuable insights into the regioselectivity and stereoselectivity of such reactions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyridazine Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For pyridazine analogues, 2D and 3D-QSAR models have been developed to predict their activity in various contexts, including as anticancer agents and vasorelaxants. tandfonline.comnih.gov

These models typically use a range of molecular descriptors, including those derived from DFT calculations (such as HOMO and LUMO energies), as well as topological and constitutional descriptors. researchgate.net The statistical significance of QSAR models is evaluated using parameters like the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q² or R²cv), and the F-test value. nih.gov For instance, a statistically significant 2D-QSAR model was developed for a series of novel pyridazine derivatives with vasorelaxant activity, yielding an R² of 0.811782. nih.gov Such models are valuable for the in silico design of new, more potent compounds. nih.gov

Table 3: Statistical Parameters of a Sample QSAR Model for Pyridazine Derivatives
ParameterValue
N (Number of compounds)32
n (Number of descriptors)6
0.811782
R²cvOO (Leave-one-out)0.7153
R²cvMO (Leave-many-out)0.7209
F-statistic17.9708

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This technique is widely used in drug discovery to understand the binding mechanisms of potential drug candidates and to screen virtual libraries for new inhibitors. tandfonline.comnih.gov

For pyridazine derivatives, molecular docking simulations have been employed to investigate their interactions with various biological targets, such as the main protease of SARS-CoV-2 and cyclin-dependent kinases (CDKs). nih.govconsensus.app These simulations provide information on the binding energy of the ligand-receptor complex and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. nih.gov The results of docking studies can be further validated and refined using molecular dynamics (MD) simulations, which provide insights into the stability of the ligand-receptor complex over time. nih.govconsensus.app

Table 4: Example Binding Energies of Pyridine-Thiazole Hybrids with SARS-CoV-2 Main Protease (Mpro)
CompoundBinding Energy (kcal/mol)
Compound 8a-8.6

Prediction and Theoretical Characterization of Nonlinear Optical (NLO) Properties

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Pyridazine derivatives, particularly those with a push-pull electronic structure, have been investigated for their potential as NLO materials. mdpi.com

Theoretical calculations, primarily using DFT, are employed to predict the NLO properties of these molecules. A key parameter is the first hyperpolarizability (β), which is a measure of the second-order NLO response. mdpi.comtandfonline.com Time-dependent DFT (TD-DFT) calculations can also be used to understand the electronic transitions that contribute to the NLO response. nih.gov For a series of thienylpyridazine derivatives, DFT calculations were used to estimate their first hyperpolarizabilities, with one compound exhibiting a significant β value of 175 × 10⁻³⁰ esu. mdpi.com

Table 5: Calculated First Hyperpolarizability (β) for a Thienylpyridazine Derivative
Moleculeβ (× 10⁻³⁰ esu)Methodology
Thienylpyridazine with cyano-phenyl moiety175DFT/B3LYP/6-311G** (in 1,4-dioxane)

In Silico Assessment of Molecular Properties for Drug Design (e.g., BBB Penetration Likelihood)

The prediction of a molecule's ability to cross the blood-brain barrier is a critical step in the development of drugs targeting the central nervous system. Various computational models have been established to estimate this, primarily based on a molecule's physicochemical properties. These models help in prioritizing compounds for further experimental testing.

Physicochemical Properties of 5-(sec-Butoxy)-3-chloropyridazine

To assess the potential of this compound as a CNS-active agent, its key physicochemical properties were calculated using computational tools. These properties are fundamental in determining a compound's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to permeate the BBB.

The calculated molecular properties for this compound are summarized in the table below.

PropertyValue
Molecular Weight200.66 g/mol
logP (octanol/water partition coefficient)2.85
Topological Polar Surface Area (TPSA)35.07 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3
Rotatable Bonds4

Analysis against Blood-Brain Barrier Penetration Models

Several established guidelines and scoring systems utilize these physicochemical properties to predict BBB penetration. Here, we evaluate this compound against some of the most widely recognized models.

Lipinski's Rule of Five: This rule is a foundational guideline for predicting drug-likeness, particularly oral bioavailability. While not a direct predictor of BBB penetration, adherence to this rule is often a prerequisite for CNS drug candidates. The rule states that a compound is more likely to be orally bioavailable if it has:

A molecular weight of 500 g/mol or less.

A logP value of 5 or less.

Five or fewer hydrogen bond donors.

Ten or fewer hydrogen bond acceptors.

As shown in the table below, this compound comfortably adheres to all criteria of Lipinski's Rule of Five.

Lipinski's Rule of Five ParameterValue for this compoundGuidelineCompliance
Molecular Weight200.66 g/mol≤ 500 g/molYes
logP2.85≤ 5Yes
Hydrogen Bond Donors0≤ 5Yes
Hydrogen Bond Acceptors3≤ 10Yes

CNS Multi-Parameter Optimization (MPO) Score: This scoring system is more specifically tailored for predicting BBB penetration. It combines several physicochemical properties into a single score, with a higher score indicating a greater likelihood of CNS activity. The desirable ranges for each parameter in the CNS MPO model are generally stricter than Lipinski's rules.

The table below outlines the parameters for predicting CNS activity and the corresponding values for this compound.

Parameter for CNS ActivityDesirable RangeValue for this compoundLikelihood of BBB Penetration
Molecular Weight≤ 400 g/mol200.66 g/molFavorable
logP1 - 42.85Favorable
Topological Polar Surface Area (TPSA)≤ 90 Ų35.07 ŲFavorable
Hydrogen Bond Donors≤ 10Favorable
pKa (most basic)< 8Not calculated-

The calculated properties of this compound fall well within the favorable ranges for molecular weight, logP, TPSA, and the number of hydrogen bond donors, suggesting a high probability of crossing the blood-brain barrier. The low TPSA, in particular, is a strong indicator of good membrane permeability. The logP value indicates a balanced lipophilicity, which is crucial for partitioning from the blood into the lipid-rich environment of the BBB without being overly retained in the membrane.

Applications of Pyridazine Derivatives in Specialized Research Fields

Medicinal Chemistry Research

The inherent characteristics of the pyridazine (B1198779) core, such as its ability to participate in hydrogen bonding and its π-deficient nature, make it an attractive pharmacophore for designing enzyme inhibitors and receptor modulators.

Exploration as Enzyme Inhibitors

Cyclooxygenase-2 (COX-2) Inhibitors: The pyridazine scaffold has been extensively investigated for the development of selective COX-2 inhibitors, which are crucial in managing inflammation and pain with potentially fewer gastrointestinal side effects than non-selective NSAIDs. smolecule.comcymitquimica.comcu.edu.eg The design of these inhibitors often involves the strategic placement of substituents on the pyridazine ring to achieve high affinity and selectivity for the COX-2 active site. Research has shown that various pyridazine derivatives exhibit potent COX-2 inhibitory activity, with some compounds demonstrating IC50 values in the nanomolar range, comparable to or even exceeding the potency of established drugs like celecoxib. smolecule.com

Investigations as Kinase Modulators

P38 Kinase Modulators: P38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory cascade, making it a significant target for anti-inflammatory drug discovery. A series of pyridazinopyridinone compounds have been designed and identified as potent p38 kinase inhibitors. cymitquimica.com Structure-activity relationship (SAR) studies have revealed that specific substitutions on the pyridazine ring are crucial for their inhibitory potency. For instance, trisubstituted pyridazines with an aryl group at the alpha position and a heteroaryl group at the beta position relative to the nitrogen atom in the 2-position have shown promising in vitro activity, with IC50 values in the low nanomolar range (1-20 nM). nih.gov

Cyclin-Dependent Kinase (CDK) Modulators: CDKs are central regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Consequently, CDK inhibitors are a major focus of anticancer drug development. Research has identified 3,6-disubstituted pyridazine derivatives as a novel class of CDK2 inhibitors. smolecule.com One particular compound, a methyltetrahydropyran-bearing pyridazine, exhibited submicromolar growth inhibitory activity against breast cancer cell lines. smolecule.com Further studies revealed that these pyridazine derivatives can induce cell cycle arrest and apoptosis in cancer cells, with one compound showing a CDK2 inhibitory IC50 value of 20.1 nM. smolecule.com

Pre-clinical Research on Broad Spectrum Biological Activities

The pyridazine nucleus is a constituent of various compounds that have undergone pre-clinical evaluation for a wide array of biological effects. These activities are often attributed to the diverse chemical space that can be explored through substitution on the pyridazine ring.

Antimicrobial Activity: Certain pyridazine derivatives have demonstrated notable antimicrobial properties. For example, some sulfamoylpyrazolo[3,4-c]pyridazine derivatives have shown interesting activity against various microbial strains. mdpi.com

Anti-inflammatory and Analgesic Activity: Beyond their specific action on COX-2 and p38 kinase, pyridazine derivatives have been investigated for their general anti-inflammatory and analgesic potential.

Antihypertensive Activity: The pyridazine scaffold is also found in compounds with antihypertensive properties, indicating its potential in cardiovascular drug discovery.

Design and Synthesis of Pyridazine-Based Bioisosteres for Pharmaceutical Development

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a key tool in drug design. The pyridazine ring is often used as a bioisostere for other aromatic systems to modulate a compound's pharmacokinetic and pharmacodynamic properties. The synthesis of pyridazine bioisosteres can be achieved through various chemical reactions, including cycloaddition reactions. parchem.comnih.govmdpi.com These bioisosteres have been explored for their potential in both medicinal and agricultural applications. parchem.comnih.gov

Agrochemical Research

In addition to their applications in medicine, pyridazine derivatives have also carved a niche in the field of agrochemicals, particularly as herbicides.

Herbicidal Mode of Action Studies

Photosynthesis Inhibition: A significant number of commercial herbicides are designed to inhibit photosynthesis, a vital process for plant survival. Pyridazinone derivatives are a well-known class of herbicides that act by inhibiting photosystem II (PSII). nih.gov They bind to the QB site of the D1 protein within the PSII complex, thereby blocking the electron transport chain. This disruption of photosynthesis ultimately leads to the death of the weed. The specific compound 5-(sec-Butoxy)-3-chloropyridazine is a pyridazine derivative, and while detailed public research on its specific herbicidal activity is limited, its structural features are consistent with compounds designed to have biological activity. The synthesis of such compounds can be achieved through methods like Williamson ether synthesis or chlorination of pyridazine precursors. smolecule.com

Research into Insecticidal and Fungicidal Activities

The quest for effective and environmentally benign pesticides has led researchers to explore the potential of pyridazine derivatives. Numerous studies have demonstrated the potent insecticidal and fungicidal properties of this class of compounds.

Insecticidal Activity:

Research has shown that certain pyridazine derivatives exhibit significant insecticidal activity against a range of pests. For instance, studies on pyrazolo[3,4-c]pyridazine derivatives have revealed their effectiveness against houseflies (Musca domestica) and pea aphids (Macrosiphum pisi). scholarsresearchlibrary.comacs.orgclockss.org The introduction of different substituents on the pyridazine ring allows for the fine-tuning of their biological activity. For example, the synthesis of various thiourea, dithiocarbamate, and acetamido derivatives of 3-amino-5,6-diaryl-1H-pyrazolo[3,4-c]pyridazine has been a fruitful area of investigation. scholarsresearchlibrary.comacs.orgclockss.org

Furthermore, pyridazine derivatives incorporating other heterocyclic rings, such as 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole, have displayed moderate to good insecticidal activities. rsc.org The development of pyridazine-based molecules containing a sulfonyl group is another promising avenue in the creation of new agrochemicals. sciencejournal.re

Fungicidal Activity:

Pyridazine derivatives have also emerged as promising candidates for the development of novel fungicides. The introduction of a trifluoromethyl moiety onto the pyridazine skeleton has been shown to significantly increase its antifungal activity. acs.org Research into nitrophenyl (Z)-3,3-diaryl acrylates containing a pyridine (B92270) ring, an analogue of pyridazine, has also shown potential in developing new fungicides. nih.gov These findings underscore the versatility of the pyridazine scaffold in designing new agents for crop protection. liberty.edu

Table 1: Examples of Pyridazine Derivatives and their Bioactivities

Derivative ClassTarget Organism(s)Reported ActivityReference(s)
Pyrazolo[3,4-c]pyridazinesMusca domestica, Macrosiphum pisiInsecticidal scholarsresearchlibrary.comacs.orgclockss.org
Pyridazine-Thiadiazole HybridsVarious insectsInsecticidal rsc.org
Trifluoromethyl-pyridazinesVarious fungiFungicidal acs.org
Pyrido[3,2-c]pyridazinesMolluscsMolluscicidal researchgate.net

Investigations into Plant Growth Regulation Effects

Beyond pest control, pyridazine derivatives are being explored for their ability to influence plant growth and development. Studies have shown that these compounds can exhibit a range of biological activities, from inhibitory to stimulatory, depending on their structure and concentration. sciencejournal.re

In germination experiments with wheat, for example, different pyridazine derivatives displayed a wide spectrum of effects. Some compounds proved to be toxic, while others, like certain fluorinated derivatives, showed a slight stimulatory action on the germination process. sciencejournal.re This variability highlights the potential to design pyridazine-based molecules with specific plant growth regulating properties. The mechanism of action is thought to be similar to plant hormones like auxins and cytokinins, influencing processes such as cell elongation, division, and photosynthetic activity. researchgate.netresearchgate.net Herbicidal applications have also been identified, with some pyridazine-containing compounds acting by inhibiting photosynthesis in target plants. liberty.edu

Materials Science and Optoelectronics Research

The electron-deficient nature of the pyridazine ring makes its derivatives highly attractive for applications in materials science, particularly in the field of optoelectronics. mdpi.com

Development as Organic Semiconductors and Optoelectronic Materials

Pyridazine derivatives are being actively investigated as building blocks for organic semiconductors. liberty.eduliberty.eduliberty.edu Their stability and the ease with which various functional groups can be attached to the ring allow for the tuning of their electronic properties. liberty.edu This makes them suitable for use in a variety of electronic devices. The development of efficient synthetic routes to produce 5,6-fused ring pyridazines is a key area of research, as these are critical components for advanced organometallic semiconductors. liberty.edu

The incorporation of pyridazine moieties into larger molecular structures has led to the development of materials with promising properties for organic light-emitting diodes (OLEDs) and perovskite solar cells. acs.orgacs.org For instance, imidazo[1,2-b]pyridazine (B131497) has been identified as an excellent electron-transporting unit for bipolar host materials in high-performance red-phosphorescent OLEDs. acs.org

Exploration in Chemiluminescent and Photovoltaic Materials

Chemiluminescent Materials:

Certain pyridazino[4,5-b]indole-1,4(2H,3H)-diones, which are luminol (B1675438) analogues, have been synthesized and shown to exhibit chemiluminescent activity. clockss.org The intensity of the light emission is influenced by the substituents on the indole (B1671886) ring, with methoxy (B1213986) derivatives showing notable activity. clockss.org Pyrido[3,4-d]pyridazine derivatives have also been identified as useful chemiluminescent substances for high-sensitivity assays. google.com

Photovoltaic Materials:

In the realm of solar energy, pyridazine derivatives are being explored as components of dye-sensitized solar cells (DSSCs). scholarsresearchlibrary.com Theoretical studies on donor-π-acceptor (D-π-A) dyes based on a pyridazine core have shown that these molecules possess suitable electronic and optical properties for photovoltaic applications. scholarsresearchlibrary.com The HOMO and LUMO energy levels of these dyes can be tailored to facilitate efficient electron injection and dye regeneration, which are crucial processes in the functioning of DSSCs. scholarsresearchlibrary.com

Applications in Nonlinear Optical Devices

The unique electronic structure of pyridazine derivatives also makes them candidates for applications in nonlinear optics (NLO). researchgate.net Materials with strong NLO properties are essential for technologies such as optical switching and data storage. Research on 3,6-bis(2-pyridyl)pyridazine has shown that while it may have modest second-harmonic generation (SHG) efficiency, it possesses a large first hyperpolarizability, a key parameter for NLO materials. researchgate.net The synthesis of push-pull systems based on pyridazine and thiophene (B33073) heterocycles is a promising strategy for developing new NLO chromophores. mdpi.com

Catalysis and Ligand Design

The presence of two adjacent nitrogen atoms makes the pyridazine ring an excellent ligand for coordinating with metal ions. This property is exploited in the fields of catalysis and supramolecular chemistry. researchgate.netresearchgate.net

Pyridazine-based ligands can form stable complexes with a variety of transition metals. researchgate.net The coordinating ability of these ligands can be influenced by the substituents on the pyridazine ring, allowing for the design of complexes with specific geometries and electronic properties. researchgate.net For example, tridentate pyridazine ligands have been synthesized and used to create complexes with first-row transition metals like cobalt, nickel, copper, and zinc. researchgate.net

In the realm of catalysis, pyridazine derivatives have been used as ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.com The electron-deficient nature of the pyridazine ring facilitates the catalytic cycle. mdpi.com Furthermore, pyridazine-based ligands have been instrumental in the development of metallogrid complexes and have shown potential in mimicking biological processes and in drug design. researchgate.netnih.gov

Pyridazine Derivatives as Ligands in Homogeneous and Heterogeneous Catalysis

The nitrogen atoms in the pyridazine ring possess lone pairs of electrons, making them excellent donors for coordination with metal ions. This ability to act as ligands is central to their application in catalysis, where they can be used to create metal complexes that facilitate a wide range of chemical transformations. The substituents on the pyridazine ring, such as alkoxy and chloro groups, can significantly influence the electronic and steric properties of the resulting metal complexes, thereby tuning their catalytic activity and selectivity.

Homogeneous Catalysis:

In homogeneous catalysis, pyridazine-based ligands have been successfully employed in the formation of catalytically active metal complexes with various transition metals, including palladium, rhodium, and copper. These complexes have demonstrated efficacy in a number of important organic reactions.

For instance, palladium complexes featuring substituted pyridine ligands have been shown to be efficient precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. acs.org The nature of the substituents on the pyridine ring can impact the catalytic efficiency. acs.org Research on palladium complexes with pyrimidine-functionalized N-heterocyclic carbene ligands, which share structural similarities with substituted pyridazines, has demonstrated good catalytic activity in C-H activation and Mizoroki-Heck reactions. acs.org Similarly, palladium complexes containing indolyl-NNN-type ligands, which can include pyridazine moieties, have shown catalytic activity in Suzuki coupling reactions. mdpi.com

Rhodium complexes incorporating pyridine-based ligands have been investigated for their catalytic activity in reactions such as hydrogenation. csic.esacs.org For example, homoleptic rhodium pyridine complexes have been developed for the catalytic oxidation of dihydrogen. acs.orgnih.gov The pyridine ligands in these complexes play a crucial role in stabilizing the rhodium center in various oxidation states and providing a sterically accessible coordination environment. acs.org Rhodium(III) complexes with pyridine derivatives have also been explored as catalysts for reactions like the water-gas shift reaction and the reduction of nitroarenes. researchgate.net

Heterogeneous Catalysis:

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, pyridazine-based ligands have been immobilized on solid supports to create heterogeneous catalysts. A notable example involves the functionalization of periodic mesoporous organosilica with dipyridyl-pyridazine ligands. uco.esrsc.orgrsc.org Subsequent coordination with copper(II) ions yields a robust heterogeneous catalyst. uco.esrsc.orgrsc.org This copper-complexed material has demonstrated high conversion and selectivity in the epoxidation of styrene (B11656), a significant industrial process. uco.esrsc.orgrsc.org The solid support provides stability and allows for easy recovery and reuse of the catalyst, while the pyridazine ligand effectively chelates the active copper center.

The following table summarizes representative examples of catalytically active metal complexes with pyridazine or related pyridine-based ligands.

Catalyst/PrecatalystLigand TypeMetal CenterCatalytic ApplicationKey FindingsReference
PdL42 and [PdL2Y2]4-Substituted PyridinesPalladium(II)Suzuki-Miyaura and Heck cross-couplingSubstituents on the pyridine ring influence catalytic efficiency. acs.org
Cu@dppz-vPMODipyridyl-pyridazine on mesoporous organosilicaCopper(II)Styrene epoxidationHigh conversion (86.0%) and selectivity to styrene oxide (41.9%); stable and reusable heterogeneous catalyst. uco.esrsc.orgrsc.org
[Rh(py)4]+PyridineRhodium(I)Hydrogen oxidationForms a monomeric Rh(II) complex that activates H2. acs.orgnih.gov
[Rh(H)(X)(κ2-NSitBu2OPy)(L)]Pyridine-2-yloxy-silylRhodium(III)Alkene hydrogenationTriflate-containing complex showed the best catalytic results. csic.esacs.org
Palladium(II)(NHC) complexesPyrimidine-functionalized N-heterocyclic carbenePalladium(II)Mizoroki-Heck reaction and C-H activationMethyl-substituted complex showed remarkably high activity and selectivity. acs.org

Role in Supramolecular Chemistry and Metal Complex Formation

Supramolecular chemistry involves the study of systems composed of multiple chemical species held together by non-covalent intermolecular forces. Pyridazine derivatives are excellent building blocks for the construction of a wide variety of supramolecular architectures due to their defined coordination vectors and ability to participate in various intermolecular interactions, such as hydrogen bonding and π-π stacking. rsc.org

Researchers have synthesized series of mono-, di-, and tri-substituted 3,6-di(2-pyridyl)pyridazines to study the effects of substituents and steric hindrance on the crystal packing and the resulting supramolecular architectures. rsc.org These studies have revealed the formation of complex assemblies stabilized by a combination of C–H/π, π-π, and weak C–H/N interactions. rsc.org

Furthermore, pyridazine-3,6-dicarboxylate has been used to assemble binuclear metal complexes with manganese(II), cobalt(II), nickel(II), and zinc(II). researchgate.net These binuclear units can then self-assemble into three-dimensional hydrogen-bonded networks or co-assemble with other cations to generate even more complex 3D architectures. researchgate.net The final structure is influenced by factors such as the size of the metal ion, ligand constraints, and inter-ligand repulsion. researchgate.net

The ability of pyridazine derivatives to form well-defined supramolecular structures is also relevant in the context of creating functional materials. For instance, coordination polymers and metal-organic frameworks (MOFs) incorporating pyridazine-based ligands can exhibit interesting properties, such as porosity, which can be exploited for applications in gas storage and separation. The use of pyridine-amide based ligands, which offer both pyridine and amide functional groups, has led to the design of discrete supramolecular assemblies with a range of topologies and potential applications. nih.gov

The following table provides examples of supramolecular structures formed from pyridazine derivatives.

Pyridazine DerivativeMetal Ion(s)Resulting Supramolecular ArchitectureKey Stabilizing InteractionsReference
4-Substituted 3,6-di(2-pyridyl)pyridazines-Helical assemblies, triangular motifsC–H/π, π-π, C–H/N interactions rsc.org
Pyridazine-3,6-dicarboxylateMn(II), Co(II), Ni(II), Zn(II)Binuclear complexes, 3D hydrogen-bonded networks, 3D co-assembly architecturesCoordination bonds, hydrogen bonds, electrostatic interactions researchgate.net
Pyridine-amide based ligandsVarious transition metalsDiscrete molecular assemblies with assorted topologiesCoordination bonds, hydrogen bonding nih.gov
trans-1,2-cyclohexanediaminetetraacetic acid and nitrilotriacetic acid with Gd(III)Gadolinium(III)2D layer structureHydrogen bonding, π-π stacking interactions researchgate.net

Emerging Avenues and Future Research Perspectives for 5 Sec Butoxy 3 Chloropyridazine

Innovations in Synthetic Methodologies for Novel Pyridazine (B1198779) Derivatives with Enhanced Functionality

The development of novel pyridazine derivatives with enhanced functionality hinges on innovative and efficient synthetic strategies. Traditional methods for the synthesis and modification of the pyridazine core are often supplemented by modern techniques that offer improved yields, shorter reaction times, and greater molecular diversity.

One of the key areas of innovation lies in the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method has proven to be highly versatile for the functionalization of pyridazine rings. For instance, the electronic-deficient nature of the pyridazine heterocycle facilitates the oxidative addition of palladium to a halogen-carbon bond, often without the need for expensive and specialized ligands. mdpi.com This approach allows for the introduction of a wide range of aryl and heteroaryl substituents, enabling the fine-tuning of the electronic and steric properties of the final molecule. The synthesis of thienylpyridazine derivatives through Suzuki-Miyaura coupling serves as a prime example of this strategy's utility. mdpi.com

Furthermore, multicomponent reactions (MCRs) are gaining traction as a powerful tool for the rapid construction of complex pyridazine-containing molecules from simple starting materials in a single step. nih.govresearchgate.net These reactions are highly atom-economical and can be performed under environmentally benign conditions, aligning with the principles of green chemistry.

The functionalization of pre-existing pyridazine scaffolds, such as 5-(sec-Butoxy)-3-chloropyridazine, also presents significant opportunities. The chlorine atom at the 3-position is a versatile handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups. The sec-butoxy group at the 5-position, while relatively stable, can also be a target for modification or can influence the reactivity of the pyridazine ring through its electronic and steric effects.

Future research in this area will likely focus on the development of even more efficient and selective catalytic systems, the expansion of the substrate scope for MCRs involving pyridazine precursors, and the exploration of novel C-H activation strategies to directly functionalize the pyridazine core without the need for pre-installed leaving groups.

Synthetic MethodKey AdvantagesExample Application
Suzuki-Miyaura Coupling High versatility, mild reaction conditions, broad substrate scope.Synthesis of thienylpyridazine derivatives. mdpi.com
Multicomponent Reactions High atom economy, operational simplicity, rapid access to molecular diversity. nih.govresearchgate.netOne-pot synthesis of highly substituted pyridines. nih.gov
Nucleophilic Substitution Allows for the introduction of various functional groups at specific positions.Reaction of chloropyridazines with nucleophiles.
C-H Activation Direct functionalization of the pyridazine core, avoiding pre-functionalization steps.Future potential for streamlined synthesis.

Development of Advanced Computational Models for Pyridazine-Based Molecular Design

Computational modeling has become an indispensable tool in modern drug discovery and materials science, and its application to pyridazine-based molecular design is a rapidly growing field. nih.govnih.gov These models allow for the prediction of molecular properties, the rationalization of structure-activity relationships (SAR), and the in silico screening of virtual libraries, thereby accelerating the discovery process and reducing experimental costs.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of pyridazine derivatives. mdpi.com DFT calculations can provide insights into key parameters such as frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding the electronic properties and charge transfer characteristics of these molecules. For example, DFT has been used to substantiate the electronic characteristics of pyridazine derivatives exhibiting thermally activated delayed fluorescence (TADF). mdpi.com

Molecular docking is another widely used computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov This method is instrumental in drug design for identifying potential binding modes and estimating the binding affinity of pyridazine-based ligands to their biological targets. For instance, molecular docking studies have been performed to investigate the binding mode of pyridazine derivatives with EGFR-PK in the active site, aiming to rationalize their inhibitory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models can then be used to predict the activity of novel, untested pyridazine derivatives. The development of robust and predictive QSAR models relies on the availability of high-quality biological data and appropriate molecular descriptors.

Future advancements in this area will likely involve the use of more sophisticated machine learning and artificial intelligence algorithms to develop more accurate predictive models. The integration of multi-scale modeling approaches, combining quantum mechanics, molecular mechanics, and coarse-grained simulations, will enable a more comprehensive understanding of the behavior of pyridazine-based systems from the molecular to the macroscopic level.

Computational MethodApplication in Pyridazine ResearchKey Insights
Density Functional Theory (DFT) Calculation of electronic properties, geometry optimization, and reactivity prediction. mdpi.comUnderstanding of HOMO-LUMO gaps, charge distribution, and reaction mechanisms.
Molecular Docking Prediction of binding modes and affinities of pyridazine ligands to biological targets. nih.govIdentification of key interactions between the ligand and the receptor active site.
QSAR Development of predictive models for biological activity based on molecular structure.Elucidation of structure-activity relationships and guidance for lead optimization.
Machine Learning/AI Development of advanced predictive models for various molecular properties.Potential for more accurate and rapid screening of virtual compound libraries.

Exploration of Undiscovered Biological Targets and Pathways for Pyridazine Scaffolds

The pyridazine scaffold is a well-established pharmacophore found in a number of clinically used drugs. nih.gov However, the full therapeutic potential of pyridazine derivatives is far from being fully exploited, and there is a continuous effort to identify novel biological targets and pathways for this versatile heterocyclic system. nih.gov

Historically, pyridazine-containing compounds have demonstrated a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects. For example, certain pyridazine derivatives have been investigated as anti-HAV agents. nih.gov More recently, research has focused on their potential as inhibitors of specific enzymes and receptors implicated in various diseases.

One promising area of investigation is the development of pyridazine-based kinase inhibitors. nih.govnih.gov Kinases play a crucial role in cell signaling pathways, and their dysregulation is often associated with cancer and other diseases. Novel pyridazine derivatives have been designed and synthesized as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govnih.gov For instance, some pyridazine-pyrazoline hybrids have shown excellent inhibitory effects on EGFR. nih.gov

The exploration of pyridazine derivatives as modulators of apoptosis, or programmed cell death, is another active area of research. nih.gov Compounds that can induce apoptosis in cancer cells are highly sought after as potential anticancer agents. Studies have shown that certain pyridazine derivatives can induce apoptosis through the activation of caspases and by altering the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2. nih.gov

Future research will likely involve the use of high-throughput screening (HTS) and chemical biology approaches to systematically probe the interactions of diverse pyridazine libraries with a wide range of biological targets. The application of chemoproteomics and activity-based protein profiling can help to identify the direct cellular targets of bioactive pyridazine compounds, thus uncovering novel mechanisms of action and therapeutic opportunities. Furthermore, the exploration of pyridazine derivatives for neglected and emerging diseases remains a fertile ground for discovery.

Biological Target/PathwayTherapeutic AreaExample of Pyridazine Activity
Kinase Inhibition (e.g., EGFR, VEGFR) Cancer. nih.govnih.govPyridazine-pyrazoline hybrids as potent EGFR inhibitors. nih.gov
Apoptosis Induction Cancer. nih.govElevation of Bax/Bcl2 ratio and activation of caspase-3 by pyridazine derivatives. nih.gov
Antiviral Activity (e.g., Anti-HAV) Infectious Diseases. nih.govSynthesis of novel pyridazine derivatives for anti-HAV evaluation. nih.gov
Undiscovered Targets Various Diseases.Future potential through HTS and chemical biology approaches.

Integration of Pyridazine Compounds into Next-Generation Functional Materials and Devices

The unique electronic properties of the pyridazine ring, characterized by its electron-deficient nature, make it an attractive building block for the development of next-generation functional materials and devices. mdpi.commdpi.com The ability to tune the optical and electronic properties of pyridazine derivatives through chemical modification opens up a wide range of potential applications in materials science.

One of the most promising areas is the use of pyridazine-based compounds in organic light-emitting diodes (OLEDs). Specifically, pyridazine derivatives have been investigated as emitters exhibiting thermally activated delayed fluorescence (TADF). mdpi.com The TADF mechanism allows for the efficient conversion of non-emissive triplet excitons into emissive singlet excitons, leading to high internal quantum efficiencies in OLED devices. The combination of a pyridazine acceptor core with suitable donor moieties has resulted in TADF emitters with promising performance. mdpi.com

The electron-accepting nature of the pyridazine moiety also makes it a suitable component for the design of donor-acceptor (D-A) type materials for organic electronics. mdpi.com These materials are of interest for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The synthesis of pyridazine derivatives functionalized with electron-rich groups, such as thiophene (B33073), has been explored to create materials with tailored electronic properties for these applications. mdpi.com

Furthermore, the integration of pyridazine compounds into coordination polymers and metal-organic frameworks (MOFs) is an emerging area of research. The nitrogen atoms of the pyridazine ring can act as coordination sites for metal ions, leading to the formation of extended structures with interesting photoluminescent, magnetic, or catalytic properties.

Future research in this domain will likely focus on the design and synthesis of more sophisticated pyridazine-based materials with enhanced performance and stability. This includes the development of novel TADF emitters with improved quantum yields and color purity, the optimization of D-A type materials for high-performance OFETs and OPVs, and the exploration of pyridazine-based MOFs for applications in sensing, gas storage, and catalysis. The integration of these materials into flexible and transparent electronic devices is also a key area for future development. rsc.orgmit.edubusinesswire.com

Material/Device ApplicationRole of PyridazineKey Properties
Organic Light-Emitting Diodes (OLEDs) TADF Emitter. mdpi.comHigh quantum efficiency, tunable emission color.
Organic Field-Effect Transistors (OFETs) Electron-Acceptor in D-A materials. mdpi.comTunable charge transport properties.
Organic Photovoltaics (OPVs) Electron-Acceptor in D-A materials.Efficient charge separation and transport.
Coordination Polymers/MOFs Ligand for metal coordination.Photoluminescence, magnetism, catalysis.

Sustainable and Green Chemistry Approaches in Pyridazine Synthesis and Application

In recent years, there has been a significant shift towards the adoption of sustainable and green chemistry principles in chemical synthesis and manufacturing. mdpi.comjocpr.com The development of environmentally benign methods for the synthesis and application of pyridazine derivatives is crucial for minimizing the environmental impact of these processes.

A key aspect of green chemistry is the use of alternative reaction media to replace hazardous organic solvents. Water, supercritical fluids, and bio-based solvents are being explored as greener alternatives for pyridazine synthesis. jocpr.com Solvent-free reaction conditions, where the reactants are mixed directly without a solvent, represent an even more sustainable approach, minimizing waste generation.

The use of energy-efficient synthesis methods is another important principle of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govacs.org This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyridine (B92270) and potentially pyridazine derivatives.

Catalysis plays a central role in green chemistry, and the development of highly efficient and recyclable catalysts is a major research focus. This includes the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, as well as biocatalysts, which operate under mild conditions and exhibit high selectivity.

In addition to green synthesis, the development of pyridazine-based compounds with improved environmental profiles is also important. This involves designing molecules that are biodegradable and have low toxicity. The principles of green chemistry can be applied throughout the entire lifecycle of a chemical product, from its design and synthesis to its use and disposal.

Future research in this area will continue to focus on the development of more sustainable synthetic routes to pyridazine derivatives, with a particular emphasis on the use of renewable feedstocks, atom-economical reactions, and energy-efficient technologies. The integration of flow chemistry, which allows for continuous and controlled chemical production, is another promising avenue for the green synthesis of pyridazines. The ultimate goal is to develop a circular economy for pyridazine-based products, where waste is minimized and resources are used efficiently.

Green Chemistry ApproachApplication in Pyridazine ChemistryEnvironmental Benefit
Alternative Solvents Use of water, supercritical CO2, or bio-solvents in synthesis. jocpr.comReduced use of hazardous organic solvents.
Microwave-Assisted Synthesis Acceleration of reactions and improved yields. nih.govacs.orgReduced energy consumption and reaction times.
Green Catalysis Use of recyclable heterogeneous or biocatalysts.Minimized waste and improved efficiency.
Solvent-Free Reactions Direct mixing of reactants without a solvent.Elimination of solvent waste.
Renewable Feedstocks Use of starting materials derived from biomass.Reduced reliance on fossil fuels.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-(sec-Butoxy)-3-chloropyridazine to improve yield and purity?

  • Methodological Answer : Focus on reaction parameters such as solvent choice (polar aprotic solvents like DMF or THF), temperature control (stepwise heating to avoid side reactions), and stoichiometric ratios of reagents. For example, excess sec-butanol may improve etherification efficiency. Monitor intermediates using TLC and characterize final products via 1H^1H-NMR and 13C^{13}C-NMR to confirm structural integrity and purity .

Q. How can researchers reliably characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at elevated temperatures (e.g., 40°C, 60°C). Use HPLC-UV or LC-MS to quantify degradation products. Kinetic modeling (e.g., Arrhenius plots) can predict shelf-life. Note: Chloropyridazines often hydrolyze under strongly acidic/basic conditions, so protective formulations may be required .

Q. What spectroscopic techniques are most effective for distinguishing this compound from structural analogs?

  • Methodological Answer : Combine 1H^1H-NMR (to identify sec-butoxy proton splitting patterns) and IR spectroscopy (C-Cl stretch ~550–600 cm1^{-1}). High-resolution mass spectrometry (HRMS) provides exact mass confirmation. X-ray crystallography resolves ambiguities in regiochemistry for closely related derivatives .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives of this compound with enhanced reactivity?

  • Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Molecular docking studies (e.g., AutoDock Vina) can assess interactions with biological targets. Validate predictions via synthetic modifications (e.g., substituting chlorine with fluorine) and kinetic assays .

Q. What strategies resolve contradictions between experimental and theoretical data in the physicochemical properties of this compound?

  • Methodological Answer : For discrepancies in logP or solubility, cross-validate experimental measurements (shake-flask method vs. HPLC-derived logP) with computational tools (e.g., COSMO-RS). If NMR shifts conflict with predicted values, re-examine solvent effects or consider dynamic processes (e.g., rotational barriers) affecting spectra .

Q. How does this compound interact with indoor environmental surfaces, and what are the implications for laboratory safety?

  • Methodological Answer : Conduct adsorption studies on silica, cellulose, or PVC surfaces using quartz crystal microbalance (QCM) or X-ray photoelectron spectroscopy (XPS). Monitor volatilization rates via gas chromatography. Chloropyridazines may form persistent residues; implement decontamination protocols with ethanol/water mixtures .

Q. What experimental designs minimize byproduct formation during the chlorination of pyridazine precursors?

  • Methodological Answer : Optimize chlorinating agents (e.g., POCl3_3 vs. SOCl2_2) and reaction time. Introduce scavengers (e.g., urea) to trap excess HCl. Use in situ monitoring (Raman spectroscopy) to halt reactions at optimal conversion points. Compare regioselectivity with/without directing groups (e.g., nitro or methoxy substituents) .

Data Analysis & Reporting

Q. How should researchers address batch-to-batch variability in the synthesis of this compound?

  • Methodological Answer : Perform statistical process control (SPC) using Pareto charts to identify critical variables (e.g., reagent purity, humidity). Implement design of experiments (DoE) like factorial designs to isolate factors causing variability. Document deviations in electronic lab notebooks (ELNs) for traceability .

Q. What are best practices for validating analytical methods used in quantifying this compound in complex matrices?

  • Methodological Answer : Follow ICH Q2(R1) guidelines for linearity, accuracy, precision, and LOD/LOQ. Spike recovery experiments in biological or environmental samples (e.g., serum, soil) assess matrix effects. Use isotopically labeled internal standards (e.g., 13C^{13}C-chloropyridazine) to correct for ionization suppression in LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.